4-(2-phenylethyl)-11-propyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
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Overview
Description
3-(2-phenylethyl)-7-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the class of thienopyrimidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves a multi-step process. One common method includes the aza-Wittig reaction of iminophosphorane with aromatic isocyanate to form a carbodiimide intermediate, which then reacts with various amines, phenols, or alcohols in the presence of catalytic amounts of sodium ethoxide or solid potassium carbonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity against various pathogens.
Medicine: Potential antitubercular agent with significant activity against Mycobacterium tuberculosis.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within the cell. It has been observed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes required for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with similar core structures but different substituents.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Compounds with similar biological activities but different structural frameworks.
Uniqueness
3-(2-phenylethyl)-7-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of substituents, which confer specific biological activities and chemical reactivity. Its potential as an antitubercular agent makes it particularly noteworthy in medicinal chemistry .
Properties
Molecular Formula |
C20H23N3OS2 |
---|---|
Molecular Weight |
385.6g/mol |
IUPAC Name |
4-(2-phenylethyl)-11-propyl-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
InChI |
InChI=1S/C20H23N3OS2/c1-2-10-22-11-9-15-16(13-22)26-18-17(15)19(24)23(20(25)21-18)12-8-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,21,25) |
InChI Key |
CKFVQANXRYWODQ-UHFFFAOYSA-N |
SMILES |
CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=CC=C4 |
Canonical SMILES |
CCCN1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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